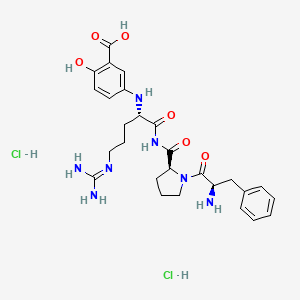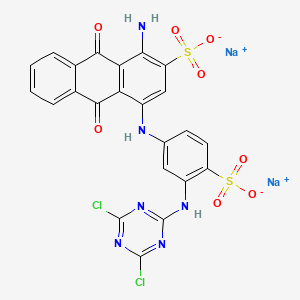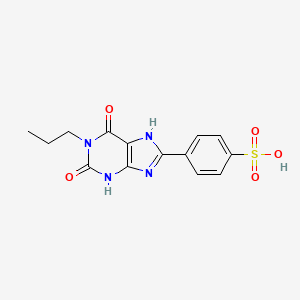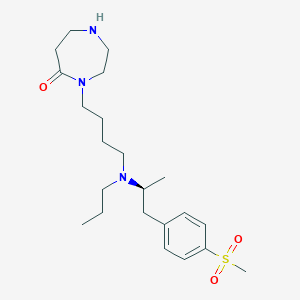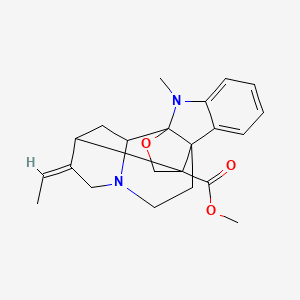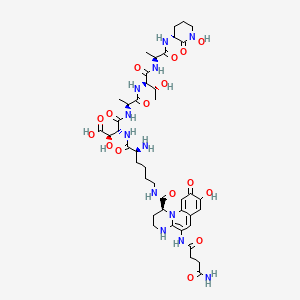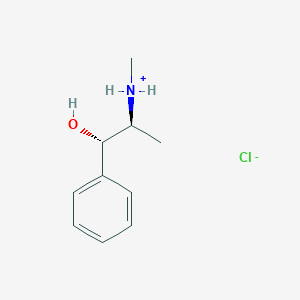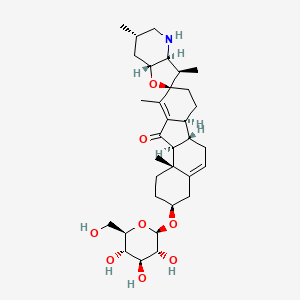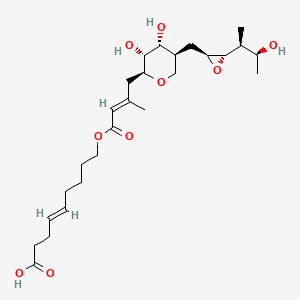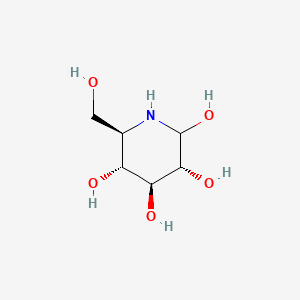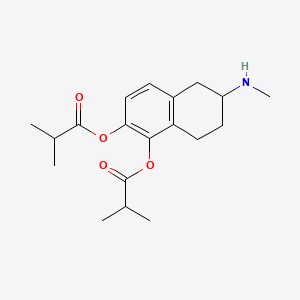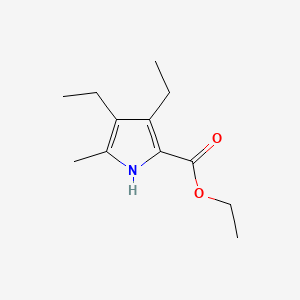
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
描述
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger organic molecules like heme, an essential compound for life which is a component of hemoglobin .
Synthesis Analysis
There are several methods to synthesize pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The molecular formula of pyrrole is C4H4NH .Chemical Reactions Analysis
Pyrrole is known to participate in various chemical reactions. For instance, it can undergo electrophilic substitution reactions, more specifically at the C2 position, due to the increased electron density at this position .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor, is slightly soluble in water, and mixes well with most organic solvents .科学研究应用
Synthesis and Chemistry
- Synthesis of Pyrrole Derivatives : Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is involved in the synthesis of various pyrrole derivatives. The synthesis procedures employ mild, nonnucleophilic bases like triethylamine, enabling access to a new library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Chemical Properties and Reactions
- Reaction with Cyanoacetamide and Enamines : This compound reacts with cyanoacetamide and enamines under specific conditions, leading to the formation of various pyrrole-2-carboxylic acid derivatives. These reactions are significant for expanding the range of available pyrrole-based compounds (Law et al., 1984).
Applications in Organic Synthesis
- Microwave Irradiation Synthesis : Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate has been used in microwave irradiation synthesis. This method is efficient for producing various pyrrole derivatives, demonstrating its utility in modern organic synthesis techniques (Khajuria et al., 2013).
Structural Studies
- X-ray Crystallography : The structure of various derivatives of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate has been confirmed using X-ray crystallography. This helps in understanding the molecular configuration and properties of these compounds (Cirrincione et al., 1987).
Novel Compound Synthesis
- Formation of Novel Compounds : Reaction of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate with other chemicals can lead to the formation of new, novel compounds. This has implications for discovering new substances with potentially useful properties (Dmitriev et al., 2015).
Methodological Improvements
- Enhanced Synthetic Techniques : Research has focused on improving synthetic methods involving ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate, aiming for higher efficiency and yield. These advancements are crucial for industrial-scale production and applications in various fields of chemistry (Yuan, 2011).
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAABSBFWADBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343587 | |
| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
16200-50-3 | |
| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

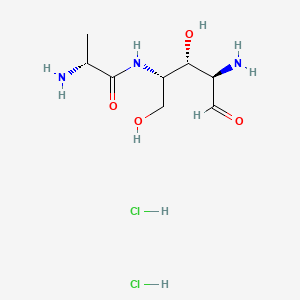
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
